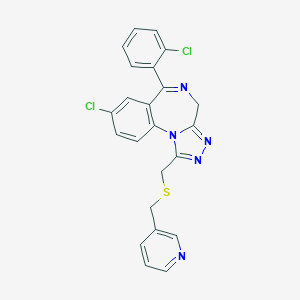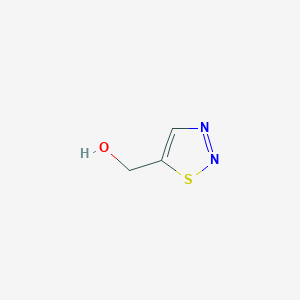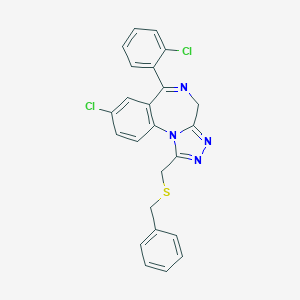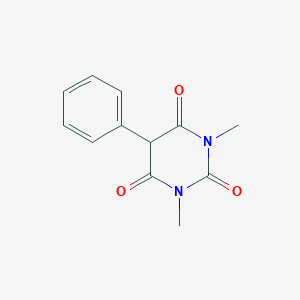
1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-' is a chiral compound that has been extensively studied for its applications in the field of organic chemistry. It is a bicyclic compound that consists of two naphthalene rings that are fused together. The compound is also known as tetrahydrobinaphthyl or THBN. THBN has been used in various applications such as asymmetric synthesis, catalysis, and chiral separation.
Mecanismo De Acción
The mechanism of action of THBN is not fully understood. THBN is a chiral compound that can interact with other chiral compounds in a stereoselective manner. THBN can act as a chiral catalyst by stabilizing the transition state of a chemical reaction. THBN can also act as a chiral stationary phase in chromatography by interacting with chiral compounds through van der Waals forces, hydrogen bonding, and π-π interactions.
Biochemical and Physiological Effects
THBN has not been extensively studied for its biochemical and physiological effects. However, THBN has been shown to have low toxicity and low environmental impact. THBN has been used in various applications such as asymmetric synthesis, catalysis, and chiral separation without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using THBN in lab experiments are its high purity, high yield, and chiral selectivity. THBN has been extensively studied and optimized to yield high purity and high yield. THBN is a chiral compound that can be used as a chiral catalyst or chiral stationary phase in various chemical reactions and chromatography. The limitations of using THBN in lab experiments are its high cost and limited availability. THBN is a specialized compound that is not readily available in large quantities.
Direcciones Futuras
The future directions of THBN research are to explore its applications in other fields such as materials science and pharmacology. THBN has been shown to have potential applications in the synthesis of chiral materials such as polymers and nanoparticles. THBN has not been extensively studied for its pharmacological properties, but it has been shown to have low toxicity and low environmental impact. THBN could be explored as a potential drug candidate for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of THBN.
Conclusion
In conclusion, THBN is a chiral compound that has been extensively studied for its applications in asymmetric synthesis, catalysis, and chiral separation. THBN is synthesized by the reduction of 1,1'-binaphthyl-2,2'-dicarboxylic acid with a reducing agent. THBN has been shown to have high purity, high yield, and chiral selectivity. THBN has potential applications in other fields such as materials science and pharmacology. Further research is needed to fully understand the mechanism of action and potential applications of THBN.
Métodos De Síntesis
The synthesis of THBN involves the reduction of 1,1'-binaphthyl-2,2'-dicarboxylic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction process yields 1,1'-binaphthyl-2,2'-diol, which is then dehydrated to form THBN. The synthesis of THBN has been extensively studied and optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
THBN has been used in various scientific research applications such as asymmetric synthesis, catalysis, and chiral separation. Asymmetric synthesis is the production of chiral compounds using chiral reagents or catalysts. THBN is a chiral compound that can be used as a chiral catalyst in asymmetric synthesis. THBN has been used in the synthesis of various chiral compounds such as amino acids, alcohols, and esters.
Catalysis is the process of increasing the rate of a chemical reaction by adding a catalyst. THBN has been used as a catalyst in various chemical reactions such as the Diels-Alder reaction, Michael addition, and aldol reaction. THBN has been shown to increase the yield and selectivity of these reactions.
Chiral separation is the separation of chiral compounds into their individual enantiomers. THBN has been used as a chiral stationary phase in chromatography to separate chiral compounds. THBN has been shown to have high selectivity and high resolution in chiral separation.
Propiedades
Número CAS |
5405-96-9 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
4-(3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-14H,5-6,9-10H2 |
Clave InChI |
QZIBLSYKUOHZFG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43 |
SMILES canónico |
C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43 |
Otros números CAS |
5405-96-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
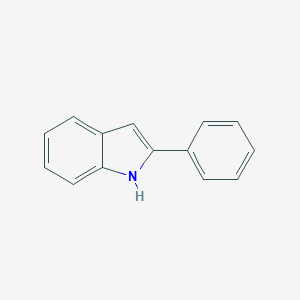
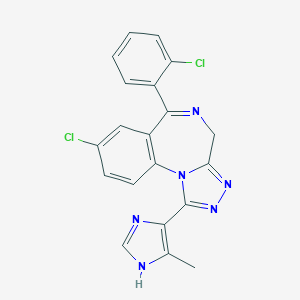
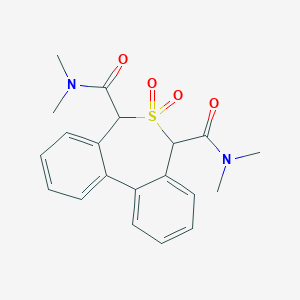


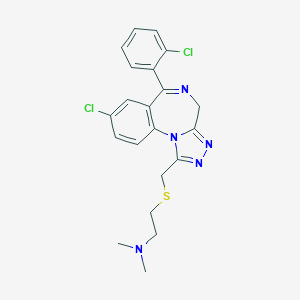
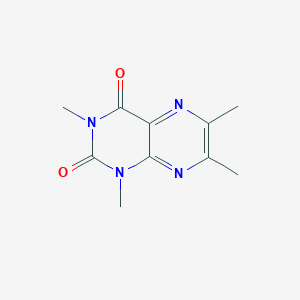

![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
